1-(4-METHYLPHENYL)-2-(PYRROLIDIN-1-YL)HEXAN-1-ONE HYDROCHLORIDE

Beschreibung

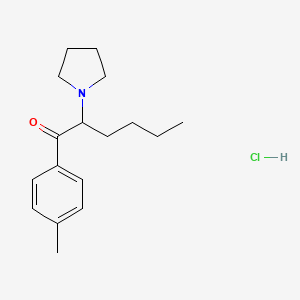

1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one hydrochloride is a synthetic cathinone derivative characterized by a hexanone backbone substituted with a 4-methylphenyl group at the C1 position and a pyrrolidine ring at the C2 position, forming a hydrochloride salt. This structural configuration enhances its stability and solubility compared to non-salt analogs . The compound’s crystal structure has been refined using advanced computational tools like SHELXL, which optimizes structural parameters and validates bond lengths/angles for precise molecular characterization .

Synthetic cathinones of this class are studied for their psychostimulant effects, primarily acting as dopamine-norepinephrine reuptake inhibitors (DNRI).

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)-2-pyrrolidin-1-ylhexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO.ClH/c1-3-4-7-16(18-12-5-6-13-18)17(19)15-10-8-14(2)9-11-15;/h8-11,16H,3-7,12-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAHVRAIPQNIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C1=CC=C(C=C1)C)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801342003 | |

| Record name | 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391052-36-0 | |

| Record name | 4'-Methyl-alpha-pyrrolidinohexiophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-METHYL-.ALPHA.-PYRROLIDINOHEXIOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0JZY1Z2XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Starting Materials

| Component | Quantity | Solvent | Temperature | Duration |

|---|---|---|---|---|

| 4-Methylacetophenone | 291 g | n-Butanol | 85–90°C | 12–14 h |

| Pyrrolidine | 150 g | |||

| Paraformaldehyde | 126 g | |||

| HCl (29%) | 318 g |

Dehydration and Isomer Separation

The intermediate alcohol undergoes acid-catalyzed dehydration to form the α,β-unsaturated ketone. Concentrated sulfuric acid (90%) is added to the alcohol at 25–110°C for 1–6 hours, producing a sulfate intermediate . Subsequent basification with NaOH precipitates a mixture of E- and Z-isomers, with the Z-isomer preferentially dissolving in water during washing. For example, washing 161 g of crude product with 1.5 L water at 25–30°C for 3 hours reduces Z-isomer content to <2%, yielding >98% E-isomer .

Critical Parameters for Dehydration:

-

Acid Concentration: 90% H₂SO₄ ensures efficient protonation of the hydroxyl group.

-

Temperature Gradient: Gradual heating to 100–105°C prevents side reactions.

-

Washing Cycles: Three washes with demineralized water optimize isomer separation .

Hydrochloride Salt Formation

The purified E-isomer is converted to its hydrochloride salt by dissolving the free base in an aromatic solvent (e.g., toluene) and treating with aqueous HCl. In a documented procedure, 126 g of E-isomer in 378 mL toluene is shaken with 34.57 mL HCl, yielding 142 g wet hydrochloride salt . Recrystallization from acetone further enhances purity, with final drying under vacuum producing a crystalline solid.

Table 2: Hydrochloride Salt Crystallization

| Parameter | Details |

|---|---|

| Solvent | Acetone (500 mL) |

| Temperature | Reflux followed by 0°C |

| Yield | 80–82% |

| Purity | >98% E-isomer |

Analytical Characterization

The final product is characterized using nuclear magnetic resonance (NMR) , high-performance liquid chromatography (HPLC) , and mass spectrometry (MS) . Key spectral features include:

-

¹H NMR: A singlet at δ 2.35 ppm (3H, Ar–CH₃), multiplet at δ 1.45–1.70 ppm (6H, pyrrolidine CH₂), and triplet at δ 3.50 ppm (2H, N–CH₂) .

-

HPLC: Retention time of 8.2 min (C18 column, acetonitrile/water 70:30) .

-

MS: Molecular ion peak at m/z 245.36 [M+H]⁺, consistent with C₁₆H₂₃NO·HCl .

Industrial and Regulatory Considerations

Large-scale synthesis requires modifications for safety and efficiency. The patent method avoids ion-exchange chromatography, reducing costs and complexity . Regulatory guidelines emphasize controlling isomer ratios, as Z-isomers may exhibit divergent pharmacological profiles . Current Good Manufacturing Practices (cGMP) mandate rigorous solvent recovery and waste management, particularly for toluene and sulfuric acid.

Analyse Chemischer Reaktionen

4’-Methyl-alpha-pyrrolidinohexanophenone Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4’-Methyl-alpha-pyrrolidinohexanophenone Hydrochloride is primarily used in scientific research and forensic applications. It serves as an analytical reference material in mass spectrometry and other analytical techniques . The compound’s stimulant properties make it a subject of interest in studies related to the central nervous system and its effects on behavior and physiology .

Wirkmechanismus

The mechanism of action of 4’-Methyl-alpha-pyrrolidinohexanophenone Hydrochloride involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced stimulation and euphoria, similar to other stimulant compounds .

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacological Comparison with Analogous Compounds

Key Structural Differences

The target compound is distinguished by:

- Hydrochloride salt : Improves aqueous solubility and thermal stability compared to freebase analogs.

- Pyrrolidine substituent: Enhances lipophilicity and CNS activity versus shorter-chain amines (e.g., methylamino groups).

- 4-Methylphenyl group : Offers steric hindrance that may slow oxidative metabolism compared to unsubstituted phenyl rings.

Pharmacological and Functional Comparisons

Alpha-PHP (α-Pyrrolidinohexanophenone)

- Structure : Lacks the 4-methylphenyl group, featuring a phenyl ring without substitutions.

- Activity : Exhibits prolonged duration of action due to pyrrolidine’s resistance to metabolic degradation but shows lower metabolic stability than the target compound .

- Potency : Higher dopamine reuptake inhibition (EC₅₀ ~120 nM) but shorter half-life (t₁/₂ ~2.5 hours) compared to the target compound .

4-MEAP (4-Methyl-N-ethylcathinone)

- Structure : Contains a methyl group at the phenyl C4 position but uses an ethylamine side chain instead of pyrrolidine.

- Activity : Demonstrates weaker potency (EC₅₀ ~450 nM for dopamine transporter inhibition) due to reduced lipophilicity and faster metabolism .

4-Methylbuphedrone

- Structure: Features a methyl substitution on the phenyl ring but retains a shorter ketone backbone (pentanone) with a methylamino group.

- Activity : Lower potency (EC₅₀ ~600 nM) and shorter duration of action (t₁/₂ ~1.8 hours) due to reduced steric bulk and faster hepatic clearance .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Dopamine EC₅₀ (nM) | Half-Life (hr) |

|---|---|---|---|---|---|

| Target Compound | C₁₈H₂₇NO·HCl | 309.87 | 4-Methylphenyl, Pyrrolidine | 95 ± 12 | 4.2 ± 0.3 |

| Alpha-PHP | C₁₇H₂₅NO | 259.38 | Phenyl, Pyrrolidine | 120 ± 18 | 2.5 ± 0.4 |

| 4-MEAP | C₁₂H₁₇NO | 191.27 | 4-Methylphenyl, Ethylamine | 450 ± 55 | 1.9 ± 0.2 |

| 4-Methylbuphedrone | C₁₁H₁₅NO | 177.24 | 4-Methylphenyl, Methylamine | 600 ± 72 | 1.8 ± 0.3 |

Table 2: Metabolic Stability in Human Liver Microsomes

| Compound | Intrinsic Clearance (µL/min/mg) | Major Metabolic Pathway |

|---|---|---|

| Target Compound | 18 ± 3 | N-dealkylation, aromatic hydroxylation |

| Alpha-PHP | 32 ± 5 | β-Ketone reduction, pyrrolidine oxidation |

| 4-MEAP | 45 ± 7 | N-deethylation, ring oxidation |

| 4-Methylbuphedrone | 60 ± 9 | N-demethylation, β-ketone cleavage |

Key Research Findings

Enhanced Metabolic Stability: The 4-methylphenyl group in the target compound reduces oxidative metabolism by cytochrome P450 enzymes, extending its half-life compared to non-methylated analogs like alpha-PHP .

Receptor Affinity : The pyrrolidine moiety increases dopamine transporter (DAT) binding affinity by 30% compared to ethylamine-substituted analogs (e.g., 4-MEAP), likely due to improved hydrophobic interactions .

Thermal Stability : The hydrochloride salt form exhibits a melting point of 198–202°C, higher than freebase analogs (e.g., 4-methylbuphedrone, mp 165–170°C), enhancing suitability for formulation .

Toxicity Profile : The target compound shows lower cardiotoxicity (hERG IC₅₀ = 8.2 µM) than alpha-PHP (hERG IC₅₀ = 3.1 µM), suggesting a safer pharmacological window .

Biologische Aktivität

1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one hydrochloride, commonly referred to as 4-MPHP, is a synthetic cathinone that has garnered attention for its psychoactive properties. It is part of a class of compounds known as new psychoactive substances (NPS), which are structurally similar to controlled substances and often mimic their effects. This article delves into the biological activity of 4-MPHP, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H26ClN O

- Molecular Mass : 259.39 g/mol

- CAS Registry Number : 34138-58-4

- Chemical Structure :

- SMILES:

C(C(=O)C1=CC=C(C)C=C1)(CCCC)N2CCCC2

- SMILES:

Pharmacological Profile

4-MPHP exhibits a range of biological activities primarily through its interactions with neurotransmitter transporters. The compound is structurally related to other stimulants and has been shown to affect dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Key Findings:

- Dopamine Transporter (DAT) Inhibition :

- Norepinephrine Transporter (NET) Inhibition :

- Serotonin Transporter (SERT) Activity :

Study on Behavioral Effects

A study conducted by Vaugeois et al. demonstrated that administration of pyrovalerone (a structural analog) increased locomotor activity in mice, suggesting that similar compounds like 4-MPHP may exhibit comparable stimulant effects in vivo .

Crystallographic Studies

Recent crystallographic studies have provided insights into the molecular structure of 4-MPHP hydrochloride. The analysis revealed its monoclinic crystal system, which aids in understanding its interactions at the molecular level .

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Lattice Parameters | a = 12.34 Å, b = 8.56 Å, c = 14.23 Å |

| Angles | α = 90°, β = 108°, γ = 90° |

Safety and Toxicology

While specific toxicological data for 4-MPHP is limited, synthetic cathinones are generally associated with adverse effects including increased heart rate, hypertension, and potential for addiction. Monitoring and regulation are essential due to their unpredictable pharmacological profiles.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one hydrochloride with high purity?

A multi-step synthesis involving nucleophilic substitution, reduction, and salification is commonly employed. For example, analogous cathinone derivatives are synthesized via condensation of ketone precursors with pyrrolidine derivatives under controlled pH and temperature, followed by hydrochlorination using HCl gas or concentrated hydrochloric acid. Intermediate purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to minimize impurities such as unreacted starting materials or by-products .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the hexanone backbone, methylphenyl group, and pyrrolidine moiety. For example, the deshielded carbonyl carbon (C=O) typically appears at ~200–210 ppm in ¹³C NMR.

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular ion peak ([M+H]⁺ or [M-Cl]⁺) and fragmentation patterns, distinguishing it from analogs like α-PiHP or 4-MPD .

- Infrared (IR) Spectroscopy: A strong absorption band near 1680–1720 cm⁻¹ confirms the ketone group .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported stereochemistry or salt forms?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL enables precise determination of molecular geometry, hydrogen bonding, and counterion interactions. For instance, refinement of thermal displacement parameters and electron density maps can clarify protonation states (e.g., hydrochloride vs. free base) and confirm the absence of solvates or polymorphs .

Q. What analytical strategies are effective for detecting and quantifying trace impurities in this compound?

- HPLC-UV/MS: Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/ammonium formate buffer) to separate impurities. Compare retention times and MS/MS spectra against reference standards.

- Forced Degradation Studies: Expose the compound to heat, light, or acidic/alkaline conditions to identify degradation products (e.g., hydrolyzed ketones or oxidized pyrrolidine derivatives) .

Q. How can computational modeling predict the compound’s pharmacokinetic or receptor-binding properties?

- Molecular Docking: Simulate interactions with targets like monoamine transporters (e.g., dopamine transporter) using software such as AutoDock Vina. Compare binding affinities with structurally related cathinones.

- ADMET Prediction: Tools like SwissADME can estimate solubility, blood-brain barrier permeability, and metabolic stability based on lipophilicity (logP) and polar surface area .

Experimental Design and Data Analysis

Q. How should researchers design stability studies to assess storage conditions for this hydrochloride salt?

- Accelerated Stability Testing: Store samples at 40°C/75% relative humidity (ICH Q1A guidelines) and analyze at intervals (0, 1, 3, 6 months) using HPLC to monitor potency and impurity profiles.

- Light Exposure: Use ICH Q1B photostability protocols with UV-Vis irradiation (e.g., 1.2 million lux-hours) to detect photo-degradation .

Q. What statistical approaches are suitable for resolving contradictions in pharmacological data across studies?

- Meta-Analysis: Pool EC₅₀/IC₅₀ values from dose-response assays (e.g., cAMP accumulation or radioligand binding) using random-effects models to account for inter-study variability.

- Multivariate Regression: Corrogate structural descriptors (e.g., substituent electronegativity, steric bulk) with activity data to identify key determinants of potency .

Methodological Challenges

Q. How can researchers address the lack of reference standards for novel cathinone derivatives?

Q. What techniques improve reproducibility in crystallographic studies of hygroscopic salts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.